molecular formula C11H11BrN2O2 B2688729 ethyl 2-amino-5-bromo-1H-indole-3-carboxylate CAS No. 1242140-62-0

ethyl 2-amino-5-bromo-1H-indole-3-carboxylate

Cat. No.: B2688729
CAS No.: 1242140-62-0
M. Wt: 283.125
InChI Key: JEEONSIWPYAQME-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromo-1H-indole-3-carboxylate: is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of an ethyl ester group, an amino group, and a bromine atom attached to the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-bromo-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials include 2-amino-5-bromo-1H-indole and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-bromo-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

Scientific Research Applications

Ethyl 2-amino-5-bromo-1H-indole-3-carboxylate is used in various scientific research fields:

Comparison with Similar Compounds

    Ethyl 2-amino-1H-indole-3-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-amino-5-bromo-1H-indole-3-carboxylic acid: Lacks the ethyl ester group, affecting its solubility and reactivity.

    5-bromo-1H-indole-3-carboxylate:

Uniqueness: Ethyl 2-amino-5-bromo-1H-indole-3-carboxylate is unique due to the presence of both the amino and bromine groups, which provide distinct reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

ethyl 2-amino-5-bromo-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)9-7-5-6(12)3-4-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEONSIWPYAQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242140-62-0
Record name ethyl 2-amino-5-bromo-1H-indole-3-carboxylate
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